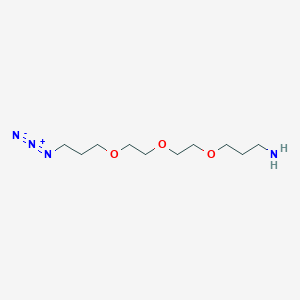

1-Azido-4,7,10-trioxa-13-tridecanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

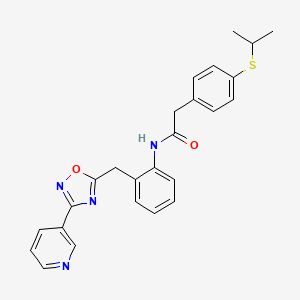

1-Azido-4,7,10-trioxa-13-tridecanamine is a chemical compound with the molecular formula C10H22N4O3 and a molecular weight of 246.3 g/mol . It is also known by its IUPAC name, 1-{2-[2-(3-aminopropoxy)ethoxy]ethoxy}-3-azidopropane . This compound is typically a light yellow oil and is stored at temperatures between 0 - 8 °C .

Applications De Recherche Scientifique

1-Azido-4,7,10-trioxa-13-tridecanamine has several applications in scientific research:

Mécanisme D'action

Target of Action

1-Azido-4,7,10-trioxa-13-tridecanamine, also known as Azido-C1-PEG3-C3-NH2, is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to degrade a specific protein target .

Mode of Action

Azido-C1-PEG3-C3-NH2 is a click chemistry reagent, meaning it contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing Alkyne groups . This reaction is used to connect the two different ligands in a PROTAC . Additionally, strain-promoted alkyne-azide cycloaddition (SPAAC) can occur with molecules containing DBCO or BCN groups .

Biochemical Pathways

The primary biochemical pathway involved in the action of Azido-C1-PEG3-C3-NH2 is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By using Azido-C1-PEG3-C3-NH2 to create PROTACs, specific proteins can be targeted for degradation, altering the biochemical pathways in which they are involved .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the resulting PROTAC would depend on the specific ligands used and the protein target .

Result of Action

The result of the action of Azido-C1-PEG3-C3-NH2, when used in the synthesis of a PROTAC, is the selective degradation of a specific protein target . This can have a variety of molecular and cellular effects, depending on the function of the degraded protein .

Action Environment

The action of Azido-C1-PEG3-C3-NH2, and the PROTACs it helps create, can be influenced by various environmental factors. These include the presence of the necessary enzymes for the click chemistry reactions, the presence of the target protein, and the overall cellular environment . Factors such as pH, temperature, and the presence of other molecules can all potentially influence the action, efficacy, and stability of Azido-C1-PEG3-C3-NH2 and the resulting PROTAC .

Méthodes De Préparation

The synthesis of 1-Azido-4,7,10-trioxa-13-tridecanamine involves multiple steps. One common method includes the reaction of 4,7,10-trioxa-1,13-tridecanediamine with an azide source . The reaction conditions often involve the use of solvents like methanol and catalysts such as manganese complexes . The reaction mixture is typically refluxed at elevated temperatures (e.g., 150 °C) for an extended period (e.g., 24 hours) to ensure complete conversion .

Analyse Des Réactions Chimiques

1-Azido-4,7,10-trioxa-13-tridecanamine undergoes various chemical reactions, including:

Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like sodium borohydride (NaBH4) or hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.

Comparaison Avec Des Composés Similaires

1-Azido-4,7,10-trioxa-13-tridecanamine can be compared with other similar compounds, such as:

4,7,10-Trioxa-1,13-tridecanediamine: This compound is structurally similar but lacks the azido group, making it less reactive in certain types of chemical reactions.

1,13-Diamino-4,7,10-trioxatridecane: Another similar compound that contains two amino groups instead of an azido group, affecting its reactivity and applications.

The uniqueness of this compound lies in its azido group, which provides distinct reactivity and versatility in various chemical and biological applications.

Propriétés

IUPAC Name |

3-[2-[2-(3-azidopropoxy)ethoxy]ethoxy]propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N4O3/c11-3-1-5-15-7-9-17-10-8-16-6-2-4-13-14-12/h1-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJXPLUVBIHOQFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)COCCOCCOCCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-chloro-6-fluorophenyl)methyl]-8-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2458706.png)

![N-(3,4-dimethoxyphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2458712.png)

![2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2458716.png)

![2-[2,6-dinitro-4-(trifluoromethyl)anilino]-N,3,3-trimethylbutanamide](/img/structure/B2458717.png)

![2-(2H-1,3-benzodioxol-5-yloxy)-1-{4-[6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B2458718.png)

![N-(2-fluorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2458720.png)